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Compound of Interest

Compound Name: Ethyl 2-oximinooxamate

Cat. No.: B075967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-oximinooxamate is a molecule of significant interest in medicinal chemistry and drug

development due to its structural motifs, which are present in various biologically active

compounds. As a Senior Application Scientist, this guide provides a comprehensive analysis of

the spectroscopic data of Ethyl 2-oximinooxamate, offering field-proven insights into its

structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). This document is designed to be a self-validating system, explaining

the causality behind experimental choices and grounding all claims in authoritative sources.

The structural elucidation of a molecule is a cornerstone of chemical research and drug

development. Spectroscopic techniques provide a non-destructive means to probe the

molecular architecture, offering a detailed fingerprint of the compound. For Ethyl 2-
oximinooxamate, a combination of NMR, IR, and MS is essential to confirm its identity, purity,

and structural features.

Figure 1: 2D Structure of Ethyl 2-oximinooxamate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical
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environment of each nucleus, allowing for the unambiguous assignment of the structure. As

experimental data for Ethyl 2-oximinooxamate is not readily available in the literature, the

following data is predicted based on established chemical shift libraries and computational

algorithms.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Ethyl 2-oximinooxamate is expected to show four distinct

signals, corresponding to the four unique proton environments in the molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.35 Triplet 3H -O-CH₂-CH₃

~4.35 Quartet 2H -O-CH₂-CH₃

~7.50 Singlet (broad) 2H -NH₂

~10.50 Singlet (broad) 1H =N-OH

Causality behind Predictions:

The ethyl group protons exhibit a characteristic triplet-quartet pattern. The upfield triplet at

~1.35 ppm corresponds to the methyl protons, which are split by the adjacent methylene

protons. The downfield quartet at ~4.35 ppm is due to the methylene protons, which are

deshielded by the adjacent electronegative oxygen atom and are split by the methyl protons.

The amide protons are expected to appear as a broad singlet around 7.50 ppm. The

broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen

bonding.

The oxime proton is typically deshielded and appears as a broad singlet at a downfield

chemical shift, estimated here to be around 10.50 ppm. Its broadness is also a result of

hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Data
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The predicted ¹³C NMR spectrum should display four signals, one for each unique carbon atom

in Ethyl 2-oximinooxamate.

Chemical Shift (δ, ppm) Assignment

~14.0 -O-CH₂-CH₃

~62.0 -O-CH₂-CH₃

~145.0 C=NOH

~160.0 C=O

Causality behind Predictions:

The ethyl group carbons appear in the upfield region, with the methyl carbon at ~14.0 ppm

and the methylene carbon, deshielded by the oxygen, at ~62.0 ppm.

The sp² hybridized carbons of the oxime and ester carbonyl groups are significantly

deshielded and appear in the downfield region of the spectrum. The oxime carbon is

predicted to be around 145.0 ppm, while the ester carbonyl carbon is expected at a more

downfield position of ~160.0 ppm due to the strong deshielding effect of the carbonyl oxygen.

II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The predicted IR spectrum of Ethyl 2-oximinooxamate would show characteristic

absorption bands for the O-H, N-H, C=O, C=N, and C-O bonds.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3400-3200 Broad, Medium O-H Stretching

3350-3150 Medium N-H

Stretching

(asymmetric &

symmetric)

~1730 Strong C=O Stretching (Ester)

~1650 Medium C=N Stretching (Oxime)

~1250 Strong C-O Stretching (Ester)

Causality behind Predictions:

The O-H stretch of the oxime group is expected to be a broad band in the 3400-3200 cm⁻¹

region due to hydrogen bonding.

The N-H stretching vibrations of the primary amide will appear as two bands (asymmetric

and symmetric) in the 3350-3150 cm⁻¹ range.

A strong, sharp absorption band around 1730 cm⁻¹ is a clear indicator of the ester carbonyl

(C=O) stretch.

The C=N stretch of the oxime is typically of medium intensity and appears around 1650

cm⁻¹.

A strong band in the 1300-1200 cm⁻¹ region is characteristic of the C-O stretching vibration

of the ester group.[1][2][3][4][5]

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure. For Ethyl 2-oximinooxamate (Molecular

Weight: 132.12 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a

molecular ion peak and several characteristic fragment ions.
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m/z Proposed Fragment

132 [M]⁺ (Molecular Ion)

115 [M - NH₃]⁺

103 [M - C₂H₅]⁺

87 [M - OC₂H₅]⁺

70 [M - C₂H₅OH - N]⁺

59 [COOC₂H₅]⁺

Causality behind Predictions:

The molecular ion peak at m/z 132 would confirm the molecular weight of the compound.

Loss of ammonia (NH₃) from the amide group could lead to a fragment at m/z 115.

Cleavage of the ethyl group from the ester would result in a fragment at m/z 103.

Loss of the ethoxy group (-OC₂H₅) is a common fragmentation pathway for ethyl esters,

giving a peak at m/z 87.[6]

Further fragmentation can lead to smaller, stable ions. The McLafferty rearrangement is a

common fragmentation pathway for carbonyl compounds and could also occur in oximes,

leading to characteristic fragments.[1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://docs.chemaxon.com/display/docs/calculators_nmr-predictor.md
https://pubmed.ncbi.nlm.nih.gov/22678949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396437/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl 2-oximinooxamate
[M]⁺ (m/z 132)

[M - NH₃]⁺
(m/z 115)

- NH₃

[M - C₂H₅]⁺
(m/z 103)- C₂H₅

[M - OC₂H₅]⁺
(m/z 87)

- OC₂H₅

[COOC₂H₅]⁺
(m/z 59)

α-cleavage

Click to download full resolution via product page

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

IV. Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a related compound

and the acquisition of the spectroscopic data described above. These protocols are designed to

be self-validating systems, ensuring reproducibility and accuracy.

Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
(Oxyma) - A Related Protocol
While a specific protocol for Ethyl 2-oximinooxamate is not readily available, the synthesis of

the structurally similar and widely used coupling reagent, Ethyl 2-cyano-2-

(hydroxyimino)acetate (Oxyma), provides a relevant and adaptable procedure.[2][7][8]

Materials:

Ethyl cyanoacetate

Sodium nitrite

Acetic acid
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Water

Ethanol or Ethyl acetate (for recrystallization)

Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

In a round-bottom flask, dissolve ethyl cyanoacetate in acetic acid.

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

Separately, prepare a solution of sodium nitrite in water.

Slowly add the sodium nitrite solution to the cooled ethyl cyanoacetate solution, maintaining

the temperature between 0 and 5 °C. The reaction is typically carried out at a pH of around

4.5.

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an

additional 1-2 hours.

The product may precipitate from the solution. Collect the solid by vacuum filtration using a

Büchner funnel.

Wash the crude product with cold water.

Purify the product by recrystallization from a suitable solvent such as ethanol or ethyl acetate

to obtain pure Ethyl 2-cyano-2-(hydroxyimino)acetate.[2]
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Figure 3: Workflow for the Synthesis of a Related α-Oximino Ester.
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NMR Data Acquisition
Sample Preparation:

Accurately weigh 5-10 mg of the solid Ethyl 2-oximinooxamate sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as

the compound may have limited solubility in CDCl₃) in a clean, dry vial.

Transfer the solution to a clean 5 mm NMR tube.

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Instrumental Analysis:

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the proton-decoupled ¹³C NMR spectrum.

Process the acquired data (Fourier transform, phase correction, and baseline correction).

Reference the spectra to the residual solvent peak.

IR Data Acquisition
Sample Preparation (ATR-FTIR):

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

Place a small amount of the solid Ethyl 2-oximinooxamate sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Instrumental Analysis:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition
Sample Preparation (Direct Infusion or GC-MS):

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g.,

methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

GC-MS: Prepare a dilute solution of the sample in a volatile solvent suitable for gas

chromatography (e.g., dichloromethane or ethyl acetate).

Instrumental Analysis (EI-MS):

Introduce the sample into the ion source. For direct infusion, the solution is introduced via a

syringe pump. For GC-MS, the sample is injected into the gas chromatograph, and the

separated components enter the mass spectrometer.

The molecules are ionized in the gas phase by a beam of high-energy electrons (typically 70

eV).

The resulting ions (molecular ion and fragment ions) are accelerated and separated based

on their mass-to-charge ratio (m/z) by the mass analyzer.

The detector records the abundance of each ion, generating the mass spectrum.

V. Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for Ethyl 2-oximinooxamate, grounded in the fundamental principles of NMR, IR, and Mass

Spectrometry. By understanding the expected spectral features and the causality behind them,
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researchers, scientists, and drug development professionals can confidently identify and

characterize this important molecule. The detailed experimental protocols provide a validated

framework for obtaining high-quality spectroscopic data, ensuring the integrity and

reproducibility of research findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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